3-[(3-Chlorophenyl)sulfanyl]butan-2-one
Description
3-[(3-Chlorophenyl)sulfanyl]butan-2-one is a sulfanyl ketone derivative characterized by a butan-2-one backbone (CH₃-C(O)-CH₂-) linked via a sulfur atom to a 3-chlorophenyl group. Its IUPAC name reflects the substitution pattern: the chlorine atom is positioned at the 3rd carbon of the phenyl ring. The molecular formula is C₁₀H₁₁ClOS, with a molecular weight of 214.52 g/mol. This compound belongs to a class of organosulfur compounds often investigated for their utility as intermediates in pharmaceuticals, agrochemicals, and materials science due to the reactive ketone and sulfanyl functional groups .
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfanylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)8(2)13-10-5-3-4-9(11)6-10/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRGLGHCIROEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)sulfanyl]butan-2-one typically involves the reaction of 3-chlorothiophenol with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)sulfanyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
Reaction Pathways
The compound can undergo various chemical reactions:
- Oxidation : Converts to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
- Reduction : The ketone group can be reduced to an alcohol using agents like sodium borohydride.
- Substitution : The chlorophenyl group can be replaced by other nucleophiles in substitution reactions.
Medicinal Chemistry
One of the most notable applications of 3-[(3-Chlorophenyl)sulfanyl]butan-2-one is in medicinal chemistry. The compound has been studied for its potential as an enzyme inhibitor. Its mechanism of action involves forming covalent bonds with nucleophilic sites on enzymes, which can inhibit their activity and affect various biological pathways. This property makes it useful for developing therapeutic agents against diseases such as cancer .
Biological Studies
The compound serves as a valuable tool in biological research, particularly in studies involving enzyme functions and interactions. It can act as a probe to investigate biological pathways, providing insights into cellular mechanisms and potential therapeutic targets .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to serve as an intermediate in synthesizing more complex organic molecules enhances its value in chemical manufacturing processes .
Case Studies
- Enzyme Inhibition Studies : Research has shown that this compound effectively binds to specific enzymes, leading to significant inhibition. Molecular docking studies have confirmed its binding affinity to target proteins, suggesting its potential use in drug development aimed at enzyme-related diseases .
- Toxicity Assessments : Preliminary toxicity studies indicate that this compound exhibits low toxicity levels when administered in controlled doses, making it a candidate for further development in therapeutic applications without significant adverse effects .
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following compounds share the sulfanyl-butan-2-one core but differ in substituents on the phenyl ring, significantly altering their physicochemical and reactivity profiles:
3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one
- Molecular Formula : C₁₀H₁₀Cl₂OS
- Molecular Weight : 249.16 g/mol
- Key Difference : Two chlorine atoms at the 3- and 4-positions of the phenyl ring.
- Electron-withdrawing chlorine substituents may stabilize the sulfanyl group against oxidation .
3-({4-Chloro-2-nitrophenyl}sulfanyl)-2-butanone
- Molecular Formula: C₁₀H₁₀ClNO₃S
- Molecular Weight : 259.52 g/mol
- Key Difference: A nitro (-NO₂) group at the 2-position and a chlorine at the 4-position.
- Implications: The nitro group is strongly electron-withdrawing, which could polarize the sulfanyl group, increasing susceptibility to nucleophilic substitution or oxidation.
3-Sulfanylbutan-2-one
- Molecular Formula : C₄H₈OS
- Molecular Weight : 104.17 g/mol
- Key Difference : Lacks the chlorophenyl group, retaining only the sulfanyl-butan-2-one core.
- Implications :
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) |
|---|---|---|---|---|
| 3-[(3-Chlorophenyl)sulfanyl]butan-2-one | C₁₀H₁₁ClOS | 214.52 | 3-Cl | Not reported |
| 3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one | C₁₀H₁₀Cl₂OS | 249.16 | 3-Cl, 4-Cl | Not reported |
| 3-({4-Chloro-2-nitrophenyl}sulfanyl)-2-butanone | C₁₀H₁₀ClNO₃S | 259.52 | 4-Cl, 2-NO₂ | Not reported |
| 3-Sulfanylbutan-2-one | C₄H₈OS | 104.17 | None | ~150–160 (estimated) |
Biological Activity
3-[(3-Chlorophenyl)sulfanyl]butan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a butanone backbone with a sulfanyl group and a chlorophenyl substituent, which may enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- Molecular Formula : C10H11ClOS
- Molecular Weight : 214.71 g/mol
- Structural Characteristics : The presence of the chlorophenyl group is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound primarily involves its interaction with enzymes and proteins. The sulfanyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial for understanding how the compound may affect various biological pathways, including those related to cancer and other diseases.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : Molecular docking studies have shown that this compound effectively binds to specific cancer-related enzymes, indicating potential anticancer activity. Its mechanism may involve the inhibition of key enzymes involved in tumor growth and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Binding to cancer-related enzymes | |
| Enzyme Inhibition | Covalent bond formation with enzymes |
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity at low concentrations, suggesting its potential as a new antimicrobial agent.
- Cancer Research : In vitro studies revealed that this compound inhibited the growth of several cancer cell lines by inducing apoptosis and blocking cell cycle progression. The findings support further exploration into its use as a therapeutic agent in oncology.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further comprehensive toxicity studies are necessary to fully understand its safety margins and potential side effects.
Table 2: Toxicity Assessment Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
